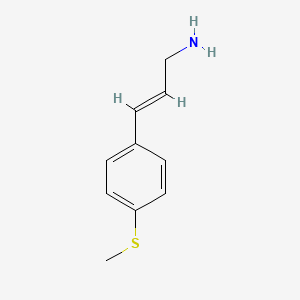
3-(4-(Methylthio)phenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Methylthio)phenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H13NS It is characterized by the presence of a phenyl ring substituted with a methylthio group and a prop-2-en-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, which is then hydrolyzed to yield 3-aminopropene . Another method involves the reaction of acetone with ammonia to produce 3-aminopropene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Methylthio)phenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-(4-(Methylthio)phenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-amine: Similar structure but with a methoxy group instead of a methylthio group.
3-(4-Chlorophenyl)prop-2-en-1-amine: Contains a chlorine atom instead of a methylthio group.
3-(4-Bromophenyl)prop-2-en-1-amine: Contains a bromine atom instead of a methylthio group.
Uniqueness
3-(4-(Methylthio)phenyl)prop-2-en-1-amine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13NS |
|---|---|
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
(E)-3-(4-methylsulfanylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8,11H2,1H3/b3-2+ |
Clé InChI |
PIWDHJAYFKYBAB-NSCUHMNNSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)/C=C/CN |
SMILES canonique |
CSC1=CC=C(C=C1)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



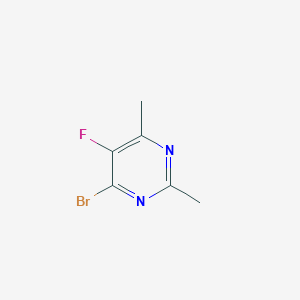
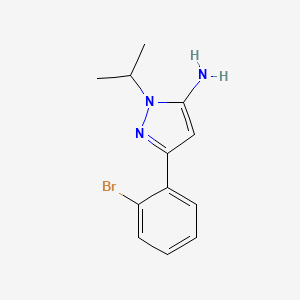

![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)


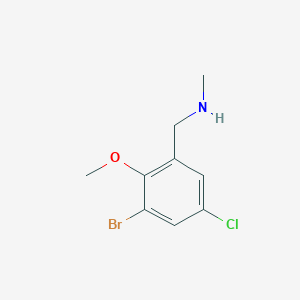
![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)


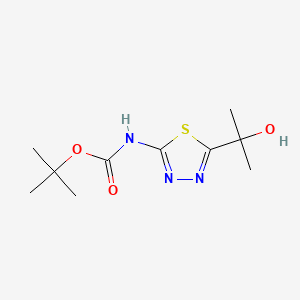
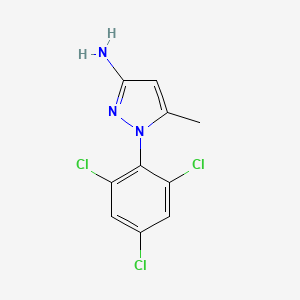
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
